molecular formula C9H7ClN2O2 B2442999 Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate CAS No. 1427397-80-5

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B2442999
CAS No.: 1427397-80-5
M. Wt: 210.62
InChI Key: JCKOVNAGISCXDZ-UHFFFAOYSA-N
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Description

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a fused imidazo[1,5-a]pyridine heterocyclic scaffold, a privileged structure found in numerous biologically active molecules and several marketed pharmaceuticals . The presence of both a chloro substituent and a methyl ester carboxylate group at key positions on this scaffold provides two distinct points for further chemical modification, enabling researchers to efficiently create diverse libraries of derivatives for structure-activity relationship (SAR) studies. The imidazo[1,5-a]pyridine core is of significant research value due to its widespread presence in compounds with a broad spectrum of pharmacological activities. These include serving as key intermediates in the development of agents with anti-tumor, antibacterial, antiviral, and anti-inflammatory properties . Specifically, novel 5- or 8-substituted imidazo[1,5-a]pyridine derivatives are investigated as potent inhibitors of indoleamine and/or tryptophane 2,3-dioxygenases (IDO/TDO), which are promising targets in the field of oncology and immunotherapy . The molecular scaffold allows for diverse functionalization via modern synthetic methods, including visible light-induced C-H functionalization, to rapidly introduce complex groups and optimize drug-like properties . This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7(10)3-2-6-4-11-5-12(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKOVNAGISCXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=CN=CN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid under acidic conditions, followed by esterification with methanol . The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate has shown promising antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). The structure-activity relationship (SAR) studies have identified specific modifications that enhance efficacy against these pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM for various derivatives .

Anti-Cancer Properties
The compound has also been investigated for its anti-cancer potential. It serves as an intermediate in the synthesis of novel anti-cancer drugs. For instance, certain imidazo[1,2-a]pyridine derivatives have been reported to inhibit cancer cell proliferation in various models, including prostate and breast cancer cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth.

Materials Science Applications

Fluorescent Probes
Recent advancements have explored the use of this compound in developing fluorescent probes for pH monitoring. These probes are based on the carboxylic acid derivatives of imidazo compounds and demonstrate significant changes in fluorescence intensity with pH variations. Such applications are critical in biochemical assays and environmental monitoring .

Analytical Chemistry Applications

Synthesis and Characterization
The synthesis of this compound has been optimized to yield high-purity products efficiently. Various methods have been developed to synthesize this compound with minimal steps and high yields, facilitating its use in further chemical research . Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Studies

Study Focus Findings
Abrahams et al. (2023)Anti-TB ActivityIdentified four imidazo[1,2-a]pyridine derivatives with potent activity against M. tuberculosis with MIC values as low as 0.004 μM .
Moraski et al. (2023)Anti-Cancer PropertiesEvaluated a series of imidazo[1,2-a]pyridine derivatives for cytotoxicity against various cancer cell lines, showing promising results for selective toxicity .
ResearchGate Study (2023)Fluorescent ProbesDeveloped a commercially available fluorescent probe based on imidazo compounds for effective pH monitoring in biological samples .

Mechanism of Action

The mechanism of action of Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
  • Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Uniqueness

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound in drug discovery and development .

Biological Activity

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : Approximately 210.62 g/mol
  • Structure : The compound features a chlorine atom at the 6-position of the imidazo ring and a carboxylate group at the 5-position, contributing to its unique reactivity and biological profile.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can bind to the active site or allosteric sites of enzymes, inhibiting their activity. This interaction can block substrate access and modulate metabolic pathways.
  • Receptor Binding : It may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways critical for various physiological processes.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity : Investigations into its anticancer potential reveal significant effects on cancer cell lines, including reduced viability and induction of apoptosis in specific types of cancer cells .
  • Neuroprotective Effects : The compound has demonstrated anti-neuroinflammatory properties by inhibiting nitric oxide and tumor necrosis factor-alpha production in human microglia cells. It also reduces stress and apoptosis markers in neuronal cells, indicating potential applications in neurodegenerative diseases .

Study on Antimicrobial Activity

A recent study evaluated the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis (Mtb). Results indicated an MIC value ranging from 0.03 to 5.0 μM, suggesting potent activity against this pathogen .

Anticancer Research

In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) showed that this compound significantly inhibited cell proliferation. The mechanism involved apoptosis induction through caspase activation pathways .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeUnique Features
Methyl imidazo[1,2-a]pyridine-5-carboxylateImidazo-pyridineDifferent positioning of functional groups
Methyl imidazo[1,5-a]pyridine-6-carboxylateImidazo-pyridineVariation in substitution pattern
Methyl 2-aminoimidazo[1,2-a]pyridineImidazo-pyridinePresence of an amino group

This compound is distinguished by its specific chlorine substitution and enhanced biological activity profile compared to its analogs.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate?

To confirm the structure and purity of the compound, a combination of techniques is essential:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR provide detailed information on proton and carbon environments, respectively. For example, coupling constants and splitting patterns help verify the imidazo[1,5-a]pyridine core and substituent positions .
  • IR Spectroscopy : Functional groups like the ester carbonyl (C=O stretch at ~1720–1740 cm1^{-1}) and chloro substituents can be identified .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, with data collected using Bruker APEX-II CCD detectors. Hydrogen bonding networks (e.g., C–H···N/O) are critical for understanding crystal packing .

Q. How should this compound be stored to maintain stability?

The compound should be stored in a sealed, dry container at room temperature to prevent hydrolysis of the ester group or degradation. Exposure to moisture or extreme temperatures should be avoided .

Advanced Research Questions

Q. How can phase problems in X-ray crystallography of this compound be addressed?

  • Data Quality : Use high-resolution detectors (e.g., Bruker APEX-II CCD) and optimize data collection parameters (e.g., θ range: 1.5–25.5°, redundancy > 3) to enhance signal-to-noise ratios .
  • Software Tools : Employ dual-space algorithms in SHELXD for ab initio phasing, especially for challenging cases like pseudo-symmetry or twinning. SHELXL refinement with anisotropic displacement parameters improves model accuracy .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H···O/N) to resolve disorder or refine hydrogen atom positions .

Q. What experimental strategies can optimize the synthesis of this compound derivatives for bioactivity studies?

  • Reagent Selection : Use nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups at the 6-chloro position. For example, replace Cl with amines or heterocycles to enhance pharmacological properties .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., from hexane/dichloromethane mixtures) ensures high purity (>95%) .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes) and improves yields compared to conventional heating .

Q. How can contradictions in biological activity data (e.g., IC50_{50}50​ variability) be analyzed for this compound?

  • Assay Validation : Standardize protocols (e.g., antiglycation or β-glucuronidase inhibition assays) with positive controls (e.g., aminoguanidine for antiglycation). Triplicate measurements minimize variability .
  • Structural Modifications : Compare activity across derivatives to identify structure-activity relationships (SAR). For example, electron-withdrawing groups (e.g., -CF3_3) at specific positions may enhance binding affinity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to enzymes like β-glucuronidase, guiding rational design .

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